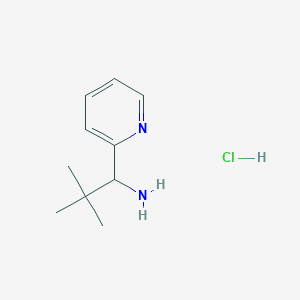
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis starting from readily available precursors, such as trifluoroacetaldehyde and glycine derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or microbial fermentation. These methods leverage the specificity of enzymes or microorganisms to produce the desired stereoisomer with high yield and purity. The use of biocatalysts can also reduce the need for harsh reaction conditions and minimize the production of unwanted by-products.
化学反応の分析
Types of Reactions
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while reduction of the amino group can produce a primary amine derivative.
科学的研究の応用
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and as a specialty chemical in various industrial processes.
作用機序
The mechanism by which (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-tartaric acid: A meso compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.
特性
分子式 |
C4H6F3NO3 |
|---|---|
分子量 |
173.09 g/mol |
IUPAC名 |
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1 |
InChIキー |
ITYVCUQVLKIGEY-NCGGTJAESA-N |
異性体SMILES |
[C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N |
正規SMILES |
C(C(C(F)(F)F)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
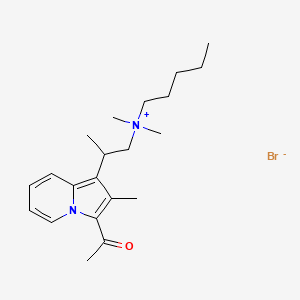
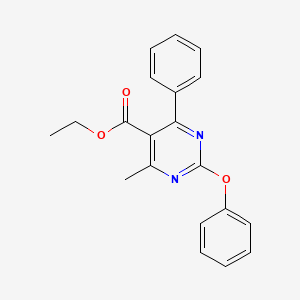

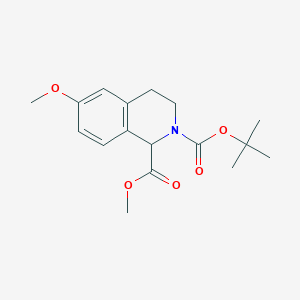
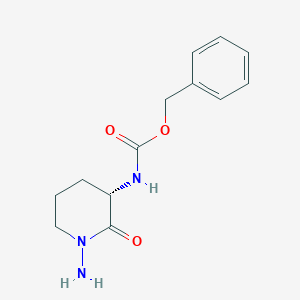
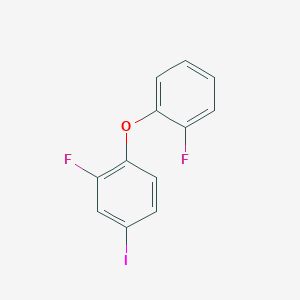
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
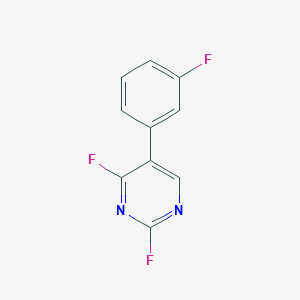
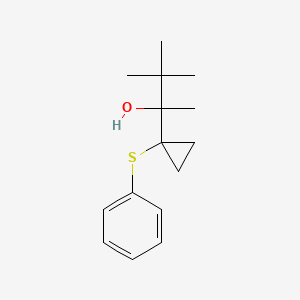
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)
